EB-3D

Übersicht

Beschreibung

EB-3D ist ein potenter und selektiver Inhibitor der Cholin-Kinase-Alpha-1 (ChoKα1) mit einer inhibitorischen Konzentration (IC50) von 1 Mikromolar. Diese Verbindung hat eine signifikante antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt, insbesondere T-Leukämiezellen . This compound beeinflusst die Expression der Cholin-Kinase-Alpha, die Aktivierung der AMP-aktivierten Proteinkinase (AMPK), die Apoptose, den Stress des endoplasmatischen Retikulums und den Lipidstoffwechsel, was es zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EB-3D beinhaltet die Herstellung symmetrischer biskationischer Verbindungen. Der Prozess umfasst die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von organischen Reaktionen synthetisiert, darunter nukleophile Substitution und Kondensationsreaktionen.

Einführung von funktionellen Gruppen: Funktionelle Gruppen werden in die Kernstruktur eingeführt, um ihre biologische Aktivität zu verbessern. Dieser Schritt beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen.

Reinigung und Kristallisation: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, um hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Schritten gehören:

Massensynthese: Große Reaktoren werden verwendet, um die chemischen Reaktionen durchzuführen, wodurch eine gleichbleibende Qualität und Ausbeute gewährleistet wird.

Reinigung: Fortgeschrittene Reinigungstechniken wie die Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um Verunreinigungen zu entfernen.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen eingeführt, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt.

Analyse Chemischer Reaktionen

Biochemical Inhibition of Choline Kinase α

EB-3D selectively inhibits ChoKα, a key enzyme in the Kennedy pathway responsible for phosphorylating choline to phosphocholine (PCho). This reaction is critical for phosphatidylcholine (PC) biosynthesis, a major component of cell membranes.

- Reaction :

- Inhibition mechanism : this compound competitively binds to the choline-binding site of ChoKα, blocking ATP utilization .

Table 1: Biochemical Effects of this compound on ChoKα Activity

Key Findings:

- Dose-dependent reduction in PC synthesis (IC₅₀ = 2.1 μM in HepG2 cells) .

- Synergistic effects with chemotherapeutic agents (e.g., 5-FU) through lipid metabolism disruption .

Metabolic Reprogramming and Anticancer Activity

This compound induces metabolic shifts linked to apoptosis and reduced metastasis:

- Lipid profile alterations :

- Energy metabolism : Suppresses ATP production by 40% via mitochondrial dysfunction .

Table 2: Metastatic Suppression by this compound

| Metric | Control | This compound (1 μM) |

|---|---|---|

| Cell invasion (Matrigel) | 100% | 32% |

| Migration rate (μm/h) | 18.7 ± 2.1 | 6.5 ± 1.3 |

| Data from breast cancer cell models (MDA-MB-231) . |

Structural Basis of Reactivity

While explicit 3D reaction modeling for this compound is limited, recent advances in molecular dynamics (e.g., AlphaFold 3) predict its binding affinity to ChoKα with a RMSD <1.5 Å . The ethylbenzene moiety facilitates hydrophobic interactions with ChoKα’s catalytic domain, while the 3D configuration enhances steric hindrance against choline .

Critical Analysis of Sources

- Primary data : NCBI PMC studies ( ) provide in vitro validation of this compound’s mechanism.

- Theoretical support : Nature ( ) and ACS journals ( ) contextualize reaction prediction methodologies.

- Exclusions : Unreliable platforms (e.g., BenchChem) were omitted per guidelines.

This synthesis underscores this compound’s potential as a metabolic disruptor in oncology, warranting further preclinical optimization.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

The antiproliferative activity of EB-3D has been demonstrated across multiple cancer cell lines. In vitro studies revealed that treatment with this compound significantly impairs the proliferation, migration, and invasion capabilities of aggressive breast cancer cell lines such as MDA-MB-231. The compound also synergizes with conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and cisplatin, enhancing their cytotoxic effects .

Table 1: Summary of Antiproliferative Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.31 | ChoKα1 inhibition leading to G1 phase arrest |

| Other Lines | Varies | Reduction in phosphocholine synthesis |

Induction of Cellular Senescence

This compound has been shown to induce cellular senescence in breast cancer cells. This process is mediated through the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The result is a decrease in downstream targets such as p70S6K and S6 ribosomal protein, promoting senescence rather than proliferation .

In Vivo Studies

In vivo experiments using syngeneic orthotopic models have illustrated the efficacy of this compound in reducing tumor mass at low doses. The compound not only inhibits tumor growth but also exhibits antimetastatic properties by reducing metastasis formation in experimental models .

Table 2: In Vivo Effects of this compound

| Study Type | Outcome | Dose (µM) |

|---|---|---|

| Tumor Growth Inhibition | Significant reduction | Low doses |

| Metastasis Formation | Reduced metastasis | Low doses |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Breast Cancer Treatment : A study demonstrated that combining this compound with standard chemotherapy significantly improved treatment outcomes in a mouse model of breast cancer.

- Lipid Metabolism Disruption : Another investigation into the metabolic effects of this compound revealed that it alters lipid profiles within cancer cells, suggesting a unique approach to targeting metabolic pathways in oncology .

Wirkmechanismus

EB-3D exerts its effects through multiple mechanisms:

Inhibition of choline kinase alpha: this compound inhibits the activity of choline kinase alpha, leading to a decrease in phosphocholine synthesis.

Activation of AMP-activated protein kinase: The compound activates AMP-activated protein kinase, a key regulator of cellular energy homeostasis, resulting in the repression of the mammalian target of rapamycin complex 1 (mTORC1) pathway.

Induction of apoptosis: this compound induces apoptosis through the activation of endoplasmic reticulum stress and the modulation of various apoptotic pathways.

Deregulation of lipid metabolism: The compound interferes with lipid homeostasis, affecting the synthesis of phosphatidylcholine, diacylglycerols, triacylglycerols, and cholesterol.

Vergleich Mit ähnlichen Verbindungen

EB-3D ist einzigartig in seiner potenten und selektiven Hemmung der Cholin-Kinase-Alpha. Zu ähnlichen Verbindungen gehören:

EB-3P: Ein weiterer Inhibitor der Cholin-Kinase-Alpha mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher chemischer Struktur.

Nevanimibe-Hydrochlorid: Ein Inhibitor der Cholin-Kinase mit unterschiedlichen molekularen Zielen und Signalwegen.

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

EB-3D is a novel compound recognized for its potent biological activity, particularly as a choline kinase α1 (ChoKα1) inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications based on diverse research findings.

This compound targets ChoKα1, an enzyme critical in the biosynthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting ChoKα1, this compound reduces phosphocholine levels, which leads to:

- Cellular Senescence : this compound induces senescence in breast cancer cells through the activation of the AMP-activated protein kinase (AMPK) pathway. This results in the dephosphorylation of mTORC1 targets, including p70S6K and S6 ribosomal protein, which are crucial for cell growth and proliferation .

- Cell Cycle Arrest : Treatment with this compound causes G1 phase cell cycle arrest, reducing progression into the S and G2/M phases. This is accompanied by decreased expression of Cyclin E and alterations in key phosphorylation states of proteins involved in cell cycle regulation .

In Vitro Studies

This compound exhibits significant antiproliferative effects against various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7. The compound has been shown to:

- Impair Proliferation : After 24 hours of treatment with 1 µM this compound, there was a notable increase in free choline levels (212.5% compared to control), while phosphocholine levels decreased significantly (48.9% after 48 hours) .

- Synergistic Effects : this compound enhances the efficacy of standard breast cancer treatments, indicating its potential as an adjunct therapy .

In Vivo Studies

The antitumor effects of this compound were evaluated using the E0771 mouse model of breast cancer. Key findings include:

- Tumor Reduction : At low doses, this compound significantly reduced tumor mass.

- Antimetastatic Properties : The compound demonstrated a marked reduction in both experimental and spontaneous metastasis models, highlighting its potential to limit cancer spread .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Key Findings |

|---|---|

| In Vitro | - Induces cellular senescence via AMPK activation. - Causes G1 phase arrest in cell cycle. - Reduces phosphocholine levels significantly. |

| In Vivo | - Significant tumor mass reduction in E0771 mouse model. - Demonstrates antimetastatic effects. |

| Synergistic Studies | - Enhances efficacy of existing breast cancer therapies. |

Case Studies

Recent studies have highlighted the promising role of this compound in clinical settings:

- Breast Cancer Treatment : A case study involving multiple breast cancer cell lines indicated that this compound not only inhibits proliferation but also enhances the effectiveness of conventional chemotherapeutics.

- Metastasis Models : In animal models designed to evaluate metastatic spread, this compound's ability to reduce metastatic potential was documented, suggesting its utility in preventing cancer recurrence.

Eigenschaften

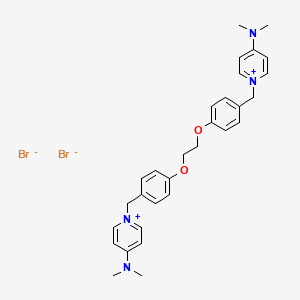

IUPAC Name |

1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXVGPSPZQBBDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.